molecular formula C13H11ClN4 B13204172 2-(3-chloro-6-methylpyridazin-4-yl)-1-methyl-1H-1,3-benzodiazole

2-(3-chloro-6-methylpyridazin-4-yl)-1-methyl-1H-1,3-benzodiazole

Cat. No.: B13204172
M. Wt: 258.70 g/mol
InChI Key: YFHKYFLYFOIFTR-UHFFFAOYSA-N
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Description

2-(3-chloro-6-methylpyridazin-4-yl)-1-methyl-1H-1,3-benzodiazole is a chemical compound that belongs to the class of benzodiazoles. This compound is characterized by the presence of a pyridazine ring substituted with a chlorine atom and a methyl group, as well as a benzodiazole ring system. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-chloro-6-methylpyridazin-4-yl)-1-methyl-1H-1,3-benzodiazole typically involves the reaction of 3-chloro-6-methylpyridazine with 1-methyl-1H-1,3-benzodiazole under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-(3-chloro-6-methylpyridazin-4-yl)-1-methyl-1H-1,3-benzodiazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The chlorine atom in the pyridazine ring can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines) for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted benzodiazole compounds.

Scientific Research Applications

2-(3-chloro-6-methylpyridazin-4-yl)-1-methyl-1H-1,3-benzodiazole has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-chloro-6-methylpyridazin-4-yl)-1-methyl-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (3-chloro-6-methylpyridazin-4-yl)-(2-methoxyphenyl)methanone: A compound with a similar pyridazine ring structure but different substituents.

    2-(3-chloro-6-methylpyridazin-4-yl)-1,3-thiazole: Another compound with a pyridazine ring but a different heterocyclic system.

Uniqueness

2-(3-chloro-6-methylpyridazin-4-yl)-1-methyl-1H-1,3-benzodiazole is unique due to its specific combination of a pyridazine ring with a benzodiazole ring system. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C13H11ClN4

Molecular Weight

258.70 g/mol

IUPAC Name

2-(3-chloro-6-methylpyridazin-4-yl)-1-methylbenzimidazole

InChI

InChI=1S/C13H11ClN4/c1-8-7-9(12(14)17-16-8)13-15-10-5-3-4-6-11(10)18(13)2/h3-7H,1-2H3

InChI Key

YFHKYFLYFOIFTR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N=N1)Cl)C2=NC3=CC=CC=C3N2C

Origin of Product

United States

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